Einecs 266-610-6
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Overview
Description
Einecs 266-610-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 266-610-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 266-610-6 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 266-610-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 266-610-6 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include those with similar molecular structures and chemical properties. The uniqueness of this compound lies in its specific applications and the distinct reactions it undergoes compared to other compounds .
Properties
CAS No. |
67221-64-1 |
---|---|
Molecular Formula |
C26H24ClN6O7P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C26H24ClN6O7P/c27-18-7-9-19(10-8-18)39-41(36,37-12-4-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-5-2-1-3-6-17/h1-3,5-10,15-16,20-22,34H,4,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1 |
InChI Key |
YAODQBJEBUFOER-SDHLMFEHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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